"2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide chemical properties"
"2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide chemical properties"
Abstract
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is a functionalized heterocyclic compound of significant interest to the medicinal and synthetic chemistry communities. Its structure combines a 2-hydroxypyridine core, a known pharmacophore, with a reactive 2-chloroacetamide moiety, which is a versatile electrophilic handle for further chemical modification. While this specific molecule is not extensively documented in publicly available literature, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related analogues. We will detail its proposed synthesis, predict its physicochemical and spectral properties, discuss its chemical reactivity, and outline its potential applications as a key intermediate in drug discovery and development. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel heterocyclic building blocks.
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its nitrogen atom can act as a hydrogen bond acceptor and modulates the electronic properties of the ring, influencing binding interactions with biological targets. When further functionalized, as in the case of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide, the potential for creating diverse and potent molecules increases exponentially.
The core structure presents three key features:
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2-Hydroxypyridine Moiety: This group can exist in tautomeric equilibrium with its corresponding pyridone form. This feature is critical for its interaction with biological targets, often acting as a hydrogen bond donor and acceptor.
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Amide Linkage: A stable, planar group that provides structural rigidity and hydrogen bonding capabilities.
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α-Chloroacetamide Group: A potent electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This "warhead" is frequently employed to form covalent bonds with target proteins or to act as a versatile anchor for linking other molecular fragments. N-arylacetamides, in general, are recognized as crucial intermediates for a wide range of medicinal, agrochemical, and pharmaceutical compounds.[1][2]
This guide will provide the necessary theoretical and practical framework for the synthesis, characterization, and strategic application of this promising, yet under-explored, chemical entity.
Molecular Structure and Predicted Physicochemical Properties
Due to the absence of experimental data in the literature for the title compound, the following properties have been calculated or predicted based on its constituent functional groups and data from analogous structures.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₇H₇ClN₂O₂ | Calculated |
| Molecular Weight | 186.60 g/mol | Calculated |
| Exact Mass | 186.0196 Da | Calculated |
| Appearance | Expected to be an off-white to light-tan solid | Analogy to related N-aryl acetamides[1][3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) | Presence of polar -OH, -NH, and C=O groups suggests solubility in polar solvents. |
| XLogP3 (Predicted) | ~1.0 - 1.5 | Prediction based on similar structures; indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (from pyridine N, C=O oxygen, and -OH oxygen) | Structural analysis |
Proposed Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is the N-acylation of 3-amino-2-hydroxypyridine with a suitable chloroacetylating agent, such as chloroacetyl chloride. This is a standard and widely used method for the preparation of N-aryl chloroacetamides.[1][3]
Reaction Scheme:
Caption: Proposed synthetic workflow for 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide.
Rationale for Experimental Design
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Choice of Amine: 3-Amino-2-hydroxypyridine serves as the nucleophile.[4][5][6] The amino group is a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions, leading to preferential N-acylation over O-acylation.
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Choice of Acylating Agent: Chloroacetyl chloride is highly reactive and efficient for this transformation. The reaction is typically fast and high-yielding.
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Solvent and Temperature: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is chosen to avoid participation in the reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.
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Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. An acid scavenger, such as a non-nucleophilic tertiary amine (e.g., triethylamine) or pyridine, can be added to neutralize the HCl, which might otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide
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Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-2-hydroxypyridine (1.0 eq).
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Dissolution: Dissolve the starting material in a suitable volume of anhydrous dichloromethane (DCM) or THF (~0.1 M concentration).
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Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, cool the mixture again and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize excess acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.
Anticipated Spectroscopic Profile
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following table outlines the expected characteristic signals.
| Technique | Expected Chemical Shifts / Frequencies | Rationale for Assignment |
| ¹H NMR (in DMSO-d₆) | δ 9.5-10.5 (s, 1H, -OH)δ 9.0-9.5 (s, 1H, -NH)δ 7.5-8.0 (m, 2H, Pyridine-H)δ 6.8-7.2 (m, 1H, Pyridine-H)δ 4.2-4.4 (s, 2H, -CH₂Cl) | The acidic OH and NH protons are expected to be broad and downfield. Pyridine protons will show characteristic splitting patterns. The methylene protons adjacent to the chlorine and carbonyl are deshielded and appear as a singlet. These predictions are based on data for similar structures.[1][3] |
| ¹³C NMR (in DMSO-d₆) | δ 164-167 (C=O)δ 150-160 (C-OH of Pyridine)δ 110-145 (4 additional Pyridine carbons)δ 42-45 (-CH₂Cl) | The amide carbonyl carbon is typically in the 160-170 ppm range. The carbons of the hydroxypyridine ring will have distinct shifts. The methylene carbon attached to chlorine will be in the 40-50 ppm range.[1][3] |
| FT-IR (KBr Pellet, cm⁻¹) | 3300-3500 (broad, O-H stretch)3100-3300 (N-H stretch)1660-1690 (strong, C=O stretch, Amide I)1520-1560 (N-H bend, Amide II)700-800 (C-Cl stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[1][3] |
| Mass Spec (ESI) | [M+H]⁺ ≈ 187.02[M-H]⁻ ≈ 185.01 | Expected molecular ion peaks corresponding to the protonated and deprotonated molecule, showing the characteristic isotopic pattern for one chlorine atom. |
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide is the electrophilic methylene carbon. It is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles. This reactivity makes it a valuable building block for constructing more complex molecules.
Caption: Key reactivity of the title compound with generic nucleophiles.
Potential Applications in Drug Development:
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Covalent Inhibitors: The chloroacetamide group can act as a targeted covalent warhead to irreversibly bind to nucleophilic residues (like cysteine or lysine) in the active site of an enzyme.
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Linker Chemistry: It can serve as a precursor to link the hydroxypyridine scaffold to other pharmacophores or to solid supports for screening assays.
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Fragment-Based Drug Discovery (FBDD): As a functionalized fragment, it can be used to probe binding pockets of proteins, with the chloroacetyl group providing a vector for fragment evolution and elaboration.[7]
Safety and Handling
While no specific MSDS exists for the title compound, a robust safety assessment can be made based on its precursors and functional groups.
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2-Chloroacetamide (Reagent): This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[8]
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3-Amino-2-hydroxypyridine (Reagent): Classified as having acute oral toxicity and causing skin and serious eye irritation.[6]
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N-Aryl Chloroacetamides (Product Class): Generally considered harmful if swallowed and are skin, eye, and respiratory tract irritants.[9]
| Hazard Class | GHS Classification (Predicted) | Precautionary Statements |
| Acute Toxicity, Oral | Category 3 or 4 (Toxic/Harmful if swallowed) | H301/H302: Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation/Sensitization | Category 2 (Irritant) / Category 1 (Sensitizer) | H315/H317: Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves. |
| Eye Irritation | Category 2A (Serious Irritant) | H319: Causes serious eye irritation. Wear eye protection. |
| Target Organ Toxicity | May cause respiratory irritation | H335: Avoid breathing dust. Use only in a well-ventilated area. |
Handling Recommendations:
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All manipulations should be performed inside a certified chemical fume hood.
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Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes.
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In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide represents a strategically designed chemical building block with high potential for application in medicinal chemistry and drug discovery. While direct experimental data remains scarce, this guide has provided a robust, science-backed framework for its synthesis, characterization, and safe handling. Its combination of a biologically relevant hydroxypyridine core and a versatile electrophilic chloroacetamide handle makes it an attractive starting point for the development of novel therapeutics, particularly covalent modulators and complex molecular probes. The protocols and predictive data herein should empower researchers to confidently incorporate this valuable intermediate into their synthetic programs.
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